molecular formula C24H28ClN5O2 B560031 Chlorhydrate de GSK-J4

Chlorhydrate de GSK-J4

Numéro de catalogue: B560031
Poids moléculaire: 454.0 g/mol
Clé InChI: TYXWLTBYINKVNT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le GSK-J4 (chlorhydrate) est un inhibiteur puissant des déméthylases d'histones JMJD3 et UTX contenant le domaine Jumonji. Ces enzymes sont responsables de la déméthylation de la lysine 27 triméthylée sur l'histone H3 (H3K27me3), une marque associée à la mise en silence des gènes. En inhibant ces enzymes, le GSK-J4 (chlorhydrate) peut augmenter les niveaux de H3K27me3, conduisant à la mise en silence des gènes et à l'impact sur divers processus cellulaires .

Applications De Recherche Scientifique

Cancer Therapy

GSK-J4 has been extensively studied for its anticancer properties, particularly in various malignancies where aberrant epigenetic modifications play a critical role.

Case Studies and Findings

  • Acute Lymphoblastic Leukemia : GSK-J4 has demonstrated significant anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in leukemia cell lines .
  • Pediatric Gliomas : Studies have shown that GSK-J4 effectively inhibits the growth of glioma cells (U87 and U251) by inducing apoptosis and reducing cell viability .
  • Prostate Cancer : A combination treatment with hesperetin and GSK-J4 has been reported to inhibit cell proliferation, migration, and invasion in prostate cancer models .

Data Table: Efficacy of GSK-J4 in Various Cancers

Cancer TypeEffect ObservedReference
Acute Lymphoblastic LeukemiaInduces apoptosis
Pediatric GliomaReduces cell viability
Prostate CancerInhibits migration and invasion
Ovarian CancerEnhances sensitivity to chemotherapy
Non-Small Cell Lung CancerInduces cell cycle arrest

Autoimmune Diseases

GSK-J4 has shown promise in treating autoimmune conditions through its anti-inflammatory properties.

Case Studies

  • In vivo studies have demonstrated that GSK-J4 administration reduces the severity of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, highlighting its potential as an anti-inflammatory agent .

Vascular Disorders

GSK-J4's role in vascular health is being explored, particularly concerning vascular smooth muscle cell proliferation.

Case Studies

  • Research indicates that GSK-J4 can significantly reduce endometrial hyperplasia thickness in animal models, suggesting its utility in treating vascular diseases related to smooth muscle cell proliferation .

Mécanisme D'action

Target of Action

GSK-J4 hydrochloride is a potent dual inhibitor of H3K27me3/me2-demethylases JMJD3/KDM6B and UTX/KDM6A . These enzymes are responsible for the demethylation of the tri-methylated lysine 27 on histone H3 (H3K27me3), a process that activates transcription . The dysregulation of H3K27me3 has been implicated in the progression of various cancers .

Mode of Action

GSK-J4 hydrochloride interacts with the α-ketoglutarate binding site at the catalytic region of JMJD3 and UTX, inhibiting their enzymatic activity . This inhibition leads to an increase in the levels of H3K27me3, which is associated with gene silencing . As a result, the expression of genes regulated by these enzymes is altered .

Biochemical Pathways

GSK-J4 hydrochloride affects several molecular pathways related to cell apoptosis, cell cycle, invasion, migration, DNA damage repair, metabolism, oxidative stress, and stemness . By inhibiting JMJD3 and UTX, GSK-J4 hydrochloride increases the global level of H3K27me3, leading to the suppression of gene expression and impacting these pathways .

Pharmacokinetics

GSK-J4 hydrochloride is a cell-permeable prodrug of GSK-J1 . It is rapidly hydrolyzed by macrophage esterases upon administration, leading to the generation of pharmacologically relevant intracellular concentrations of GSK-J1 .

Result of Action

The inhibition of JMJD3 and UTX by GSK-J4 hydrochloride leads to various molecular and cellular effects. It reduces cell viability and arrests cell cycle progression at the S phase by decreasing the expression of CyclinD1 and CyclinA2 and increasing that of P21 . Moreover, GSK-J4 hydrochloride enhances the expression of apoptosis-related proteins (cle-caspase-9 and bax) and inhibits the PKC-α/p-Bcl2 pathway to promote cell apoptosis . It also induces endoplasmic reticulum stress-related apoptosis .

Action Environment

The action, efficacy, and stability of GSK-J4 hydrochloride can be influenced by various environmental factors. For instance, the presence of esterases in the cellular environment is crucial for the conversion of GSK-J4 hydrochloride into its active form, GSK-J1 . Additionally, the compound’s action can be modulated by other substances present in the environment. For example, selenium has been shown to inhibit JMJD3 and UTX, similar to GSK-J4 hydrochloride, and their combined use has shown promising results in the treatment of cervical cancer .

Analyse Biochimique

Biochemical Properties

GSK-J4 hydrochloride is an inhibitor of the Jumonji domain-containing protein D3 (JMJD3) histone demethylase . JMJD3 demethylates the tri-methylated lysine 27 on histone H3 (H3K27me3) to activate transcription . By inhibiting JMJD3, GSK-J4 hydrochloride can impact key pathways such as cell proliferation, cell cycle, and apoptosis that are often targeted by anti-cancer agents .

Cellular Effects

GSK-J4 hydrochloride has been shown to have significant effects on various types of cells. It inhibits cell proliferation and migration and induces apoptosis in human glioma cell lines . It also induces apoptosis and cell cycle arrest in human acute myeloid leukemia cells and slows disease progression in a leukemia mouse model . Furthermore, it reduces cell proliferation of castration-resistant human prostate cancer cells .

Molecular Mechanism

GSK-J4 hydrochloride is a histone demethylase inhibitor that inhibits the JMJD3/UTX enzyme, which results in the upregulation of H3K27me3 levels . This modulation of H3K27me3 levels can impact various molecular pathways, including apoptosis, cell cycle, invasion, migration, DNA damage repair, metabolism, oxidative stress, stemness, etc .

Temporal Effects in Laboratory Settings

GSK-J4 hydrochloride has been shown to have time-dependent effects in laboratory settings. For example, it has been reported to reduce cell viability and arrest cell cycle progression at the S phase by decreasing the expression of CyclinD1 and CyclinA2 and increasing that of P21 . Moreover, GSK-J4 hydrochloride enhances the expression of apoptosis-related proteins and inhibits the PKC-a/p-Bcl2 pathway to promote cell apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of GSK-J4 hydrochloride vary with different dosages. For instance, it has been shown to attenuate disease progression in a human acute myeloid leukemia xenograft mouse model . Furthermore, it has been reported to have a remarkable ability to reduce the parasite burden of tissues .

Metabolic Pathways

GSK-J4 hydrochloride is involved in various metabolic pathways. It targets pathways like apoptosis, cell cycle, invasion, migration, DNA damage repair, metabolism, oxidative stress, stemness, etc .

Transport and Distribution

It is known that GSK-J4 hydrochloride is a cell-permeable compound , suggesting that it can easily cross cell membranes and distribute within cells.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du GSK-J4 (chlorhydrate) implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base, suivie de modifications de groupe fonctionnel pour atteindre l'activité inhibitrice souhaitée. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions spécifiques de température et de pression pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle : La production industrielle de GSK-J4 (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour la rentabilité et l'efficacité, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour maintenir une qualité et un rendement constants. Le produit final est purifié en utilisant des techniques telles que la cristallisation, la chromatographie et la recristallisation .

Analyse Des Réactions Chimiques

Types de réactions : Le GSK-J4 (chlorhydrate) subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le GSK-J4 (chlorhydrate) comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour des réactions de substitution. Les réactions sont généralement effectuées dans des solvants organiques tels que le diméthylsulfoxyde (DMSO) ou l'acétonitrile, dans des conditions de température et de pH contrôlées .

Produits principaux : Les produits principaux formés à partir des réactions du GSK-J4 (chlorhydrate) dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent donner lieu à divers analogues substitués .

Applications de la recherche scientifique

Le GSK-J4 (chlorhydrate) a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Il est utilisé comme un composé outil pour étudier le rôle des déméthylases d'histones dans la régulation des gènes et l'épigénétique. En recherche sur le cancer, le GSK-J4 (chlorhydrate) a montré un potentiel en tant qu'agent anticancéreux en induisant l'apoptose et en inhibant la prolifération cellulaire dans diverses lignées cellulaires cancéreuses .

En plus de la recherche sur le cancer, le GSK-J4 (chlorhydrate) est utilisé pour étudier les maladies inflammatoires, car il peut inhiber la production de cytokines pro-inflammatoires dans les macrophages. Il est également utilisé en recherche neurobiologique pour étudier le rôle de la déméthylation des histones dans le développement et la fonction neuronale .

Mécanisme d'action

Le GSK-J4 (chlorhydrate) exerce ses effets en inhibant les déméthylases d'histones JMJD3 et UTX. Ces enzymes déméthylent H3K27me3, une marque d'histone associée à la mise en silence des gènes. En inhibant ces enzymes, le GSK-J4 (chlorhydrate) augmente les niveaux de H3K27me3, conduisant à la mise en silence des gènes et à l'influence sur divers processus cellulaires tels que la régulation du cycle cellulaire, l'apoptose et la différenciation .

Comparaison Avec Des Composés Similaires

Le GSK-J4 (chlorhydrate) est unique en son double inhibition des déméthylases d'histones JMJD3 et UTX. Des composés similaires comprennent le GSK-J1, qui est le promédicament perméable aux cellules du GSK-J4, et d'autres inhibiteurs de déméthylases d'histones tels que l'IOX1 et le JIB-04. Comparé à ces composés, le GSK-J4 (chlorhydrate) a montré une spécificité et une puissance plus élevées dans l'inhibition de JMJD3 et d'UTX, ce qui en fait un outil précieux en recherche épigénétique .

Références

Activité Biologique

GSK-J4 hydrochloride is a selective inhibitor of histone demethylases, particularly targeting the JMJD3 and UTX enzymes, which play crucial roles in epigenetic regulation. This compound has garnered attention for its potential therapeutic applications in cancer and neurodegenerative diseases due to its ability to modulate histone methylation marks, particularly H3K27me3.

GSK-J4 functions primarily by inhibiting the demethylation of histone H3 at lysine 27 (H3K27), leading to an increase in the levels of H3K27me3, a mark associated with gene silencing. This inhibition can affect various biological processes, including apoptosis, cell cycle regulation, and inflammatory responses.

Inhibition of Glioma Cell Proliferation

Research has demonstrated that GSK-J4 significantly inhibits the proliferation of glioma cells (U87 and U251) in a concentration- and time-dependent manner. The compound induces apoptosis in these cells while showing minimal effects on normal human brain microvascular endothelial cells (hCMEC) .

Table 1: Effects of GSK-J4 on Glioma Cells

Cell Line Proliferation Inhibition Apoptosis Induction Migration Inhibition
U87YesYesYes
U251YesYesYes
hCMECNoNoNo

The selectivity of GSK-J4 for tumor cells over normal cells suggests a favorable therapeutic window, potentially reducing side effects associated with conventional chemotherapy.

Anti-Cancer Properties

GSK-J4 has shown promise against various cancers beyond gliomas. It has demonstrated anti-tumor effects in models of acute lymphoblastic leukemia, ovarian cancer, and non-small cell lung cancer . The compound's ability to enhance the effectiveness of chemotherapy agents indicates its potential as an adjuvant therapy.

Neuroprotective Effects

In addition to its anti-cancer properties, GSK-J4 exhibits neuroprotective effects. A study involving a Parkinson's disease model demonstrated that GSK-J4 could reduce oxidative stress and prevent dopaminergic neuron loss induced by 6-hydroxydopamine (6-OHDA). The compound enhanced the expression of ferroportin-1, an iron exporter, thereby mitigating iron-induced neurotoxicity .

Table 2: Neuroprotective Effects of GSK-J4

Parameter Control 6-OHDA Treatment 6-OHDA + GSK-J4
Cleaved Caspase-3 LevelBaselineIncreasedDecreased
Bcl-2 LevelBaselineDecreasedRestored
Reactive Oxygen Species (ROS)LowHighReduced

This dual action—both as an anti-cancer agent and a neuroprotective agent—positions GSK-J4 as a versatile compound with potential applications across multiple therapeutic areas.

Case Studies and Research Findings

Recent studies have highlighted various pathways affected by GSK-J4 treatment:

  • Apoptosis Pathway: GSK-J4 treatment resulted in increased levels of pro-apoptotic markers while decreasing anti-apoptotic markers in glioma cells .
  • Cell Cycle Regulation: The compound has been shown to induce cell cycle arrest in cancer cells, further contributing to its anti-proliferative effects .
  • Inflammatory Response: GSK-J4 also attenuates lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production in macrophages, suggesting its role in modulating immune responses .

Propriétés

IUPAC Name

ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2.ClH/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29;/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXWLTBYINKVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary mechanism of action of GSK-J4 hydrochloride, and how does this relate to its potential against Toxoplasma gondii?

A: GSK-J4 hydrochloride is a potent and selective inhibitor of histone lysine demethylases, specifically the JMJD3/UTX and JMJD2 families. [] While its exact mechanism against Toxoplasma gondii is not fully elucidated in the provided abstract, it's plausible that its inhibitory action on these epigenetic regulators interferes with crucial parasite gene expression patterns. This disruption could lead to impaired parasite growth and survival. Further research is needed to confirm the specific targets and downstream effects of GSK-J4 hydrochloride in the context of Toxoplasma gondii.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.